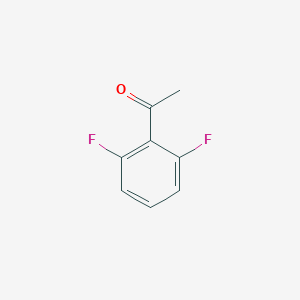

2',6'-Difluoroacetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIIILXIQLXVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159891 | |

| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13670-99-0 | |

| Record name | 1-(2,6-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13670-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013670990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',6'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a critical building block in organic and medicinal chemistry. Its unique electronic properties, stemming from the two ortho-fluorine atoms, make it a valuable precursor for the synthesis of complex heterocyclic scaffolds. These fluorine atoms can influence molecular conformation, metabolic stability, and binding affinity, making this reagent particularly relevant in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Core Properties and Data

The key physicochemical properties of this compound are summarized below for quick reference.

Table 1: Chemical Identifiers and General Data

| Property | Value |

| CAS Number | 13670-99-0[1] |

| Molecular Formula | C₈H₆F₂O[2] |

| Molecular Weight | 156.13 g/mol |

| IUPAC Name | 1-(2,6-difluorophenyl)ethanone[3] |

| Synonyms | 2,6-Difluoroacetophenone, Acetophenone, 2',6'-difluoro-[2] |

| InChI Key | VGIIILXIQLXVLC-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC(=O)C1=C(C=CC=C1F)F[3] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Notes |

| Physical State | Clear, colorless to light yellow liquid[4] | Some sources report a melting point of 52-55°C, which suggests a solid state at room temperature. However, major suppliers list it as a liquid, which is more consistent with its observed properties. |

| Boiling Point | 76-79 °C at 15 mmHg[4]178.6 °C at 760 mmHg[2] | |

| Density | 1.197 g/mL at 25 °C[4] | |

| Refractive Index (n²⁰/D) | 1.48[4] | |

| Solubility | Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate[4] | |

| ¹H NMR | Spectral data available from sources such as PubChem.[3] | Characterized by signals for the methyl protons and the aromatic protons, with splitting patterns influenced by fluorine coupling. |

| ¹³C NMR | Spectral data available from sources such as ChemicalBook.[5] | Shows characteristic peaks for the carbonyl carbon, methyl carbon, and aromatic carbons, with C-F coupling visible. |

| FTIR Spectrum | Spectral data available from sources such as PubChem.[3] | Key absorptions include a strong C=O stretch for the ketone and C-F stretching bands. |

Table 3: Safety and Handling Information

| Category | Information |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[4] |

| Hazard Codes | Xi (Irritant)[2] |

| Flash Point | 77 °C (170.6 °F) - closed cup[6] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a key pharmacophore are provided below.

Protocol 1: Synthesis of this compound via Organolithium Intermediate

This protocol describes the synthesis from 1,3-difluorobenzene and acetic anhydride.

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

tert-Butyl chloride (9.25 g)

-

Lithium granules (1.4 g)

-

Anhydrous Tetrahydrofuran (THF, 135 g total)

-

1,3-Difluorobenzene (11.4 g)

-

Acetic anhydride (22 g)

Procedure:

-

Preparation of tert-Butyllithium: To a reaction vessel containing 100 g of anhydrous THF, add 1.4 g of lithium granules. Cool the suspension to -78 °C. Slowly add 9.25 g of tert-butyl chloride to the mixture. Stir until gas chromatography analysis indicates >97% conversion to tert-butyllithium.

-

Formation of Lithiated Arene: To the cold (-78 °C) solution of tert-butyllithium, add 11.4 g of 1,3-difluorobenzene. Stir the mixture for 30 minutes at -78 °C, then allow it to warm to -65 °C and stir for an additional 2 hours. This forms a solution of 2,6-difluoro-1-lithiobenzene.

-

Acylation: In a separate flask, prepare a solution of 22 g of acetic anhydride in 35 g of anhydrous THF and cool it to -5 °C. Add the previously prepared 2,6-difluoro-1-lithiobenzene solution dropwise to the acetic anhydride solution, maintaining the temperature at -5 °C.

-

Work-up and Isolation: After the addition is complete, perform a standard aqueous work-up. This typically involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The reported yield for this procedure is 92%.

Protocol 2: Synthesis of a 2-Amino-4-arylquinazoline Scaffold

This protocol is a representative procedure for the cyclocondensation reaction of this compound with guanidine, a key step in the synthesis of many bioactive quinazoline derivatives.[6]

Workflow Diagram:

Caption: Synthesis of a 2-Aminoquinazoline Scaffold.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (or another suitable base)

-

Absolute ethanol (or another suitable high-boiling solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

-

Addition of Reagents: Add guanidine hydrochloride (typically 1.5-2.0 equivalents) to the solution. To this mixture, add a solution of sodium ethoxide (typically 2.0 equivalents) in ethanol.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration. Wash the crude product with cold ethanol and then water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-(2,6-difluorophenyl)quinazoline derivative.

Role in Drug Development and Medicinal Chemistry

This compound is not itself a therapeutic agent but is a key starting material for building more complex molecules with biological activity. Its primary application lies in the synthesis of the quinazoline scaffold.

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, most notably as Tyrosine Kinase Inhibitors (TKIs) . Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, the signaling pathways that drive tumor growth and proliferation can be blocked.

A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is common in several cancers, including non-small cell lung cancer. Many FDA-approved drugs, such as Gefitinib and Lapatinib, are quinazoline-based EGFR inhibitors that compete with ATP at the kinase's active site.

The synthesis of these and related bioactive quinazolines often involves a cyclocondensation reaction, as detailed in Protocol 2. The 2,6-difluorophenyl group from the starting acetophenone is incorporated into the final structure, where it can play a vital role in binding to the target protein and enhancing the pharmacological properties of the molecule.

Signaling Pathway Diagram:

Caption: EGFR signaling pathway and site of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2,6-Difluorophenyl)ethan-1-one | C8H6F2O | CID 83643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2,6-Difluorophenyl)ethan-1-one | 13670-99-0 [chemicalbook.com]

- 5. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Difluoroacetophenone

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in various chemical syntheses. This document outlines its fundamental chemical and physical characteristics, details the experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Data

This compound is a fluorinated aromatic ketone with the chemical formula C₈H₆F₂O.[1][2] Its molecular structure and properties are of significant interest in synthetic organic chemistry and drug discovery. The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆F₂O[1][2][3] |

| Molecular Weight | 156.13 g/mol [1][4] |

| CAS Number | 13670-99-0[1][3] |

| Appearance | Clear colorless to slightly yellow liquid[1][5][6] |

| Melting Point | 52-55 °C[1][6] |

| Boiling Point | 76-79 °C at 15 mmHg[1][6][7] 178.6 °C at 760 mmHg[3] |

| Density | 1.197 g/mL at 25 °C[1][6] 1.206 g/cm³[3] |

| Refractive Index | n20/D 1.48[1][6] |

| Flash Point | 170 °F (77 °C)[1][8] |

| Vapor Pressure | 0.983 mmHg at 25 °C[1][3] |

| Solubility | Slightly soluble in water.[1][6] Slightly soluble in Chloroform and Ethyl Acetate.[1][6] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[9] For a pure crystalline compound, this transition occurs over a narrow temperature range.[10][11] Impurities typically cause a depression and broadening of the melting point range.[10][12]

Methodology: Capillary Method using a Mel-Temp Apparatus [10][11]

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pushed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of about 3 mm.[11]

-

Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus. A thermometer is inserted into the designated well to monitor the temperature of the block.[10]

-

Measurement: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting point.[10] For an accurate measurement, a second sample is heated slowly, at a rate of no more than 2°C per minute, as the temperature approaches the expected melting point.[10][11]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9][10]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[13][14]

Methodology: Thiele Tube Method [15]

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[13][16]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (like mineral or paraffin oil), making sure the test tube is immersed in the oil.[13][15]

-

Measurement: The side arm of the Thiele tube is gently heated.[13] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15] Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][15]

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[17]

Methodology: Volumetric and Gravimetric Measurement [18][19]

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[18][20]

-

Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[20]

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[18]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[19][20] The temperature at which the measurement is performed should be recorded as density is temperature-dependent.[17]

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[21]

Methodology: Shake-Flask Method [22][23]

-

Sample Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the solvent (e.g., water, chloroform, ethyl acetate) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[22]

-

Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution. This can be achieved by filtration or centrifugation.[24]

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g) at the specified temperature.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent purification of a chemical compound like this compound, which is often prepared via reactions such as Grignard reactions or Friedel-Crafts acylation.[4][25]

Caption: General workflow for the synthesis and purification of this compound.

Physicochemical Characterization Workflow

This diagram outlines the logical progression of experiments to determine the fundamental physicochemical properties of a newly synthesized or acquired chemical sample.

Caption: Logical workflow for the experimental characterization of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Ethanone, 1-(2,6-difluorophenyl)- [webbook.nist.gov]

- 3. chemnet.com [chemnet.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1-(2,6-Difluorophenyl)ethan-1-one | 13670-99-0 [chemicalbook.com]

- 7. 13670-99-0 | this compound - Capot Chemical [capotchem.com]

- 8. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. uoanbar.edu.iq [uoanbar.edu.iq]

- 18. scribd.com [scribd.com]

- 19. wjec.co.uk [wjec.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2',6'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2',6'-Difluoroacetophenone, a key building block in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with two fluorine atoms at the ortho positions relative to an acetyl group. Its chemical structure and fundamental properties are crucial for understanding its reactivity and potential applications.

Molecular Formula: C₈H₆F₂O[1][2]

Molecular Weight: 156.13 g/mol [1]

Appearance: Clear, colorless to slightly yellow liquid at room temperature.[3][4]

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [1] |

| CAS Number | 13670-99-0 | [1][2] |

| Density | 1.197 g/mL at 25 °C | [1][3] |

| Boiling Point | 76-79 °C at 15 mmHg178.6 °C at 760 mmHg | [1][3][5] |

| Refractive Index (n²⁰/D) | 1.48 | [1][3] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water; Slightly soluble in Chloroform and Ethyl Acetate. | [5] |

| SMILES | CC(=O)c1c(F)cccc1F | [3] |

| InChI Key | VGIIILXIQLXVLC-UHFFFAOYSA-N | [3] |

Note: Some sources report a melting point of 52-55°C. This is inconsistent with multiple other sources describing the compound as a liquid at room temperature and is likely erroneous or refers to a different substance.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols offer practical guidance for laboratory implementation.

Synthesis of this compound

A common and high-yield synthesis involves the reaction of 1,3-difluorobenzene with acetic anhydride, facilitated by organolithium chemistry.

Reaction: 1,3-Difluorobenzene + Acetic Anhydride → this compound

Protocol:

-

Preparation of tert-Butyllithium: In a reaction vessel under an inert atmosphere, react tert-butyl chloride (9.25 g) with lithium granules (1.4 g) in 100 g of tetrahydrofuran (THF) at -78 °C until conversion is greater than 97%.

-

Lithiation of 1,3-Difluorobenzene: To the freshly prepared tert-butyllithium solution, add 1,3-difluorobenzene (11.4 g) and stir the mixture for 30 minutes at -78 °C, followed by 2 hours at -65 °C to form 2,6-difluoro-1-lithiobenzene.

-

Acetylation: Add the resulting solution of 2,6-difluoro-1-lithiobenzene dropwise to a solution of acetic anhydride (22 g) in 35 g of THF, pre-cooled to -5 °C.

-

Work-up and Isolation: After the addition is complete, perform a standard aqueous work-up. The crude product can be purified by distillation to yield this compound. This procedure typically results in a yield of approximately 92%.[6]

Key Reactions

This compound is a versatile precursor for various heterocyclic compounds, which are of significant interest in drug discovery.

One notable reaction is the ruthenium-catalyzed phenylation, which proceeds via the cleavage of a carbon-fluorine bond to form 2',6'-diphenylacetophenone.[3] This transformation is significant as it demonstrates the ability to functionalize the typically inert C-F bond.

Reaction: this compound + Phenylboronate → 2',6'-Diphenylacetophenone

Representative Protocol: (A general protocol for Ru-catalyzed C-F arylation)

-

Reaction Setup: In a glovebox, combine this compound (1.0 mmol), phenylboronic acid pinacol ester (2.0 mmol), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

-

Solvent and Base: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 mmol).

-

Reaction Conditions: Seal the reaction vessel and heat the mixture at a specified temperature (typically 100-140 °C) for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, filter the mixture, concentrate the filtrate, and purify the residue using column chromatography on silica gel to isolate the 2',6'-diphenylacetophenone product.

This compound can be used to synthesize quinoline derivatives, a core scaffold in many pharmaceuticals, via the Friedländer annulation reaction. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an acetophenone.[7][8]

Reaction: 2-Aminobenzaldehyde + this compound → 2-(2,6-Difluorophenyl)quinoline

Representative Protocol:

-

Reactant Mixture: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol), this compound (1.0 mmol), and a catalyst.

-

Catalyst and Conditions: While the reaction can be performed thermally, various catalysts can be employed to improve yields and reduce reaction times. A common catalyst is p-toluenesulfonic acid (10-20 mol%). The mixture is heated, often under solvent-free conditions or in a high-boiling solvent like ethanol, at temperatures ranging from 80 °C to 150 °C.[7]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. If performed solvent-free, the residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a basic aqueous solution (e.g., saturated NaHCO₃) and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-(2,6-difluorophenyl)quinoline.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique electronic properties, stemming from the two ortho-fluorine atoms, influence its reactivity and make it a desirable starting material for the synthesis of complex molecules, particularly heterocyclic structures of medicinal importance. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in synthetic chemistry and drug development.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 2',6'-Difluoroacetophenone

This technical guide provides a detailed overview of the spectroscopic data for 2',6'-Difluoroacetophenone, a key aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

This compound possesses a molecular formula of C₈H₆F₂O and a molecular weight of 156.13 g/mol .[1][2] The structure consists of an acetophenone core with two fluorine atoms substituted at the 2' and 6' positions of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The following sections detail the expected ¹H, ¹³C, and ¹⁹F NMR spectral data.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals: a singlet for the methyl protons and a multiplet for the aromatic protons. Due to the symmetrical substitution of the fluorine atoms, the aromatic region will present a characteristic pattern.

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| CH₃ | ~2.6 | t | ~2-3 (⁵JHF) |

| H-4' | ~7.4-7.6 | m | |

| H-3', H-5' | ~7.0-7.2 | m |

Note: Predicted values are based on spectral data of similar compounds and general principles of NMR spectroscopy. The methyl group's signal may appear as a triplet due to coupling with the two equivalent ortho-fluorine atoms.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals will be influenced by the electronegative fluorine and oxygen atoms, and C-F coupling will be observed.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (JCF, Hz) (Predicted) |

| C=O | ~195-200 | d, ³JCF ≈ 5-10 |

| C-1' | ~115-120 | t, ²JCF ≈ 20-30 |

| C-2', C-6' | ~160-165 | d, ¹JCF ≈ 240-260 |

| C-3', C-5' | ~112-115 | d, ²JCF ≈ 20-25 |

| C-4' | ~130-135 | t, ³JCF ≈ 8-12 |

| CH₃ | ~30-32 | q, ⁴JCF ≈ 1-3 |

Note: Predicted values are based on known ¹³C NMR data for fluorinated aromatic compounds.

2.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

| Fluorine Assignment | Chemical Shift (δ, ppm) (Predicted) |

| F-2', F-6' | ~ -110 to -120 |

Note: Chemical shifts are relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and C-F bonds.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Intensity |

| ~3100-3000 | C-H (aromatic) | Medium |

| ~2950-2850 | C-H (aliphatic) | Medium |

| ~1700-1720 | C=O (carbonyl) | Strong |

| ~1600-1450 | C=C (aromatic) | Medium-Strong |

| ~1250-1100 | C-F | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment Ion (Predicted) | Relative Abundance |

| 156 | [M]⁺ | Moderate |

| 141 | [M - CH₃]⁺ | High |

| 113 | [M - CH₃ - CO]⁺ | Moderate |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3][4][5][6] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[4][5]

-

Instrument Setup : Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[7]

-

Data Acquisition :

-

Tune and shim the instrument to the sample.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

For ¹⁹F NMR, use a suitable pulse program with a fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

-

Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.[7]

-

Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[8][9][10]

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.[8]

-

Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.[8][11]

-

Data Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[12]

-

Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12][13][14][15]

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key NMR Correlations

Caption: Molecular structure and predicted NMR couplings.

References

- 1. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. cif.iastate.edu [cif.iastate.edu]

- 7. rsc.org [rsc.org]

- 8. agilent.com [agilent.com]

- 9. mt.com [mt.com]

- 10. jascoinc.com [jascoinc.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of 2',6'-Difluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2',6'-Difluoroacetophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed, generalized experimental protocol for determining the solubility of solid organic compounds like this compound in organic solvents.

Introduction to this compound

This compound is an aromatic ketone that serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Its physical and chemical properties, particularly its solubility in various organic solvents, are critical parameters for its effective use in reaction chemistry, purification, and formulation development. Understanding the solubility behavior of this compound is essential for optimizing reaction conditions, designing efficient crystallization processes, and ensuring the homogeneity of solutions in analytical applications.

Solubility of this compound: A Qualitative Overview

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Ethyl Acetate | Slightly Soluble[1] |

| Water | Slightly Soluble[1] |

It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Determining the Solubility of a Solid Organic Compound

The following section outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound such as this compound. This protocol is based on the widely used and reliable saturation shake-flask method coupled with gravimetric analysis.[2][3]

3.1. Principle

The solubility of a compound in a particular solvent at a given temperature is determined by preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.[4] The saturation shake-flask method ensures that the solution reaches equilibrium, providing a thermodynamically stable solubility value.[2][3]

3.2. Materials and Equipment

-

This compound (or other solid organic compound)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, chloroform, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Evaporating dishes or pre-weighed vials

-

Drying oven

3.3. Experimental Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade) to avoid impurities affecting the solubility measurement.

-

Sample Preparation: Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume or mass of the desired organic solvent to each vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3] The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).[3]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining fine particles, filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Gravimetric Analysis: Once the solvent has completely evaporated, cool the evaporating dish or vial in a desiccator to room temperature and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation of Solubility: The solubility (S) of the compound in the solvent is calculated using the following formula:

S ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant withdrawn (mL) * 100

3.4. Data Analysis and Reporting

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results. The solubility should be reported as the mean value ± standard deviation at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the saturation shake-flask method.

Figure 1: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides the available qualitative information and a robust, detailed experimental protocol for its determination. The presented saturation shake-flask method with gravimetric analysis is a reliable approach for researchers and scientists to generate the necessary solubility data for their specific applications in drug development and chemical synthesis. Accurate solubility data is paramount for process optimization, ensuring product quality, and achieving desired therapeutic outcomes.

References

Commercial Sourcing and Quality Control of 2',6'-Difluoroacetophenone (97% Purity)

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of commercial suppliers for 2',6'-Difluoroacetophenone (CAS No: 13670-99-0) with a minimum purity of 97%. It is intended for researchers, scientists, and professionals in drug development who require this chemical intermediate for their work. The document outlines key specifications from various suppliers, details experimental protocols for purity verification, and discusses potential impurities.

Commercial Supplier Overview

This compound is a key building block in various synthetic pathways due to the directing and activating effects of its fluorine substituents. Several chemical suppliers offer this reagent at a purity of 97% or higher. The following table summarizes the offerings from prominent commercial vendors.

| Supplier | Product Number (Example) | Purity | Available Quantities (Examples) | Additional Information |

| Sigma-Aldrich (Merck) | 232890 | 97% | - | Product is listed as discontinued, but historical data is available.[1] |

| Thermo Scientific Chemicals (Alfa Aesar) | A10220.06, A10220.14 | 98% | 5 g, 25 g | Formerly part of the Alfa Aesar portfolio. |

| TCI America | D3559 | >98.0% (GC) | 5 g, 25 g | - |

| Acros Organics (Fisher Scientific) | 214290050 | 98% | - | Country of origin listed as Belgium.[2] |

Quality Control and Purity Verification

Ensuring the purity of starting materials is critical in research and drug development. While suppliers provide a Certificate of Analysis (CoA), independent verification is often necessary. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for assessing the purity of aromatic ketones like this compound.

Potential Impurities

Knowledge of the synthetic route can help predict potential impurities. A common synthesis for this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with acetic anhydride or acetyl chloride. Based on this, potential impurities could include:

-

Starting Materials: Unreacted 1,3-difluorobenzene and acetic anhydride/acetyl chloride.

-

Isomeric Byproducts: Other isomers of difluoroacetophenone (e.g., 2',4'-difluoroacetophenone) may form depending on the reaction conditions.

-

Solvent Residues: Residual solvents from the reaction and purification process (e.g., dichloromethane, tetrahydrofuran).

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol is a general guideline and may require optimization.

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column: A non-polar or weakly polar column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5 or equivalent), is suitable for separating aromatic compounds.

GC Conditions (Example):

-

Column: 30 m x 0.32 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution if necessary to fall within the linear range of the detector.

Procedure:

-

Inject the prepared sample into the GC system.

-

Record the chromatogram.

-

The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for HPLC analysis and may need to be adapted.

Objective: To quantify the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column.

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in the mobile phase to create a stock solution of known concentration (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

-

Inject the sample onto the HPLC system.

-

Record the chromatogram.

-

Calculate the purity based on the area percent of the peak for this compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for procuring and verifying the quality of a chemical reagent, as well as a simplified representation of a potential signaling pathway study where this compound could be a precursor to a synthesized inhibitor.

References

safety and handling precautions for 2',6'-Difluoroacetophenone

An In-depth Technical Guide to the Safety and Handling of 2',6'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 13670-99-0) is a fluorinated ketone utilized as a key intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries.[1] Its application in the synthesis of compounds like 2-amino-4-alkyl- and 2-amino-4-arylquinazolines highlights its importance in drug discovery and development.[1] Given its chemical properties and reactivity, a thorough understanding of its hazards and the implementation of rigorous safety protocols are imperative for all personnel handling this compound.

This guide provides comprehensive safety and handling information for this compound, compiled from safety data sheets and chemical databases, to ensure its safe use in a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with its combustibility and its potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3]

The Globally Harmonized System (GHS) classification is summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

| Data sourced from multiple safety data sheets.[1][2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 13670-99-0[1][2][3][4] |

| Molecular Formula | C₈H₆F₂O[3] |

| Molecular Weight | 156.13 g/mol [4] |

| Appearance | Liquid[1][4] |

| Boiling Point | 76-79 °C @ 15 mmHg[1][4] |

| Density | 1.197 g/mL at 25 °C[1][4] |

| Flash Point | 77 °C / 170.6 °F (closed cup)[1][4] |

| Refractive Index | n20/D 1.48[1][4] |

Toxicological Information

Table 3: Summary of Toxicological Effects

| Exposure Route | Effect |

| Ingestion | Harmful if swallowed.[2] |

| Inhalation | May cause respiratory irritation.[1][2][3] |

| Skin Contact | Causes skin irritation.[1][2][3] |

| Eye Contact | Causes serious eye irritation.[1][2][3] |

Experimental and Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][7] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8]

-

Respiratory Protection : If ventilation is inadequate or for spill response, use a NIOSH/MSHA-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1][7]

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[9]

-

Wash hands and any exposed skin thoroughly after handling.[2][5]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][3][5]

-

Use spark-proof tools and explosion-proof equipment.[2]

-

Take precautionary measures against static discharge.[6]

Storage and Disposal

Storage Protocols

Disposal Protocol

-

Disposal of this chemical and its container must be done in accordance with local, state, and federal regulations.

-

Dispose of contents/container to an approved waste disposal plant.[2][5][9]

Emergency Procedures

A clear and practiced emergency plan is essential when working with hazardous chemicals.

First Aid Measures

Table 4: First Aid Protocols for this compound Exposure

| Exposure | Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist or if you feel unwell, call a POISON CENTER or doctor.[2][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5][9] |

| Ingestion | Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][5][6] Water mist can be used to cool closed containers.[5][6]

-

Specific Hazards : The substance is a combustible liquid.[2][5][6] Containers may explode when heated.[5][6]

-

Hazardous Combustion Products : Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5][6][7]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][9]

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel. Ensure adequate ventilation. Remove all sources of ignition.[6] Do not breathe vapors and avoid contact with the substance. Wear the appropriate personal protective equipment as described in Section 5.2.[7]

-

Environmental Precautions : Prevent the product from entering drains or waterways.[6]

-

Containment and Cleanup : Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6] Collect the material in suitable, closed containers for disposal.[6]

Risk Management Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.

Caption: Risk management workflow for this compound.

References

- 1. 2′,6′-Difluoroacetophenone 97% | 13670-99-0 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 2′,6′-Difluoroacetophenone 97% | 13670-99-0 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

Conformational Landscape of 2'-Fluoro-Substituted Acetophenones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of 2'-fluoro-substituted acetophenones play a pivotal role in their chemical reactivity and biological activity. This technical guide provides an in-depth analysis of the conformational landscape of these compounds, focusing on the overwhelming preference for the s-trans conformation. This guide synthesizes findings from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations to provide a comprehensive understanding of the structural dynamics of these molecules. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in medicinal chemistry and drug design.

Introduction

The introduction of a fluorine atom into a phenyl ring of acetophenone derivatives can significantly influence their conformational equilibrium. Understanding the preferred three-dimensional arrangement of these molecules is crucial for predicting their interaction with biological targets and for the rational design of novel therapeutic agents. The key conformational isomers of 2'-fluoro-substituted acetophenones are the s-cis and s-trans conformers, which are defined by the dihedral angle between the carbonyl group and the fluorinated benzene ring. Recent research has conclusively demonstrated that 2'-fluoro-substituted acetophenones exist almost exclusively in the s-trans conformation in solution.[1][2][3] This preference is attributed to the strong repulsive forces between the electronegative fluorine and oxygen atoms in the s-cis form.[1][3]

Conformational Analysis: Evidence and Methodology

The determination of the preferred conformation of 2'-fluoro-substituted acetophenones relies on a combination of spectroscopic, crystallographic, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[1] For 2'-fluoro-substituted acetophenones, the observation of through-space spin-spin couplings (TS-couplings) between the fluorine atom and the protons and carbon of the acetyl group (Hα and Cα) provides definitive evidence for the predominance of the s-trans conformer.[1][2] In this conformation, the short internuclear distance between these atoms allows for this type of coupling, which is typically not observed for atoms separated by five bonds through the molecular framework.[1]

The magnitude of these TS-couplings, specifically 5J(Hα, F) and 4J(Cα, F), has been shown to correlate linearly with the dielectric constant of the solvent, indicating that the conformational preference is maintained across a range of solvent polarities.[1][2]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1] X-ray crystallographic analysis of 2'-fluoro-substituted acetophenone derivatives has confirmed that these molecules adopt an s-trans conformation in the crystalline form.[1][3] This solid-state data corroborates the findings from solution-phase NMR studies.

Density Functional Theory (DFT) Calculations

Computational modeling using DFT further supports the experimental evidence.[1] These calculations consistently show that the s-trans conformer is significantly more stable than the s-cis conformer.[1][4] The calculated Gibbs free energy differences (ΔG) between the two conformers can be used to estimate their relative populations, which overwhelmingly favor the s-trans form.[1]

Quantitative Data

The following tables summarize the key quantitative data supporting the conformational analysis of 2'-fluoro-substituted acetophenones.

Table 1: Solvent Effect on Through-Space Coupling Constants of 2'-Fluoroacetophenone [1]

| Solvent | Dielectric Constant (ε) | 5J(Hα, F) (Hz) | 4J(Cα, F) (Hz) |

| Benzene-d6 | 2.28 | 5.03 | 7.71 |

| Chloroform-d | 4.81 | 5.03 | 7.71 |

| Dichloromethane-d2 | 8.93 | 5.03 | 7.71 |

| Acetone-d6 | 21.0 | 4.57 | 6.74 |

| Methanol-d4 | 33.0 | 4.57 | 6.74 |

| DMSO-d6 | 47.2 | 4.12 | 5.78 |

Table 2: Calculated Gibbs Free Energy Differences (ΔG) and Conformational Ratios for various 2'-Fluoro-Substituted Acetophenones [1]

| Compound | R | ΔG (s-trans - s-cis) (kcal/mol) | Ratio (s-trans : s-cis) |

| 1d | H | -5.47 | >99.9 : 0.1 |

| 1e | Br | -5.19 | >99.9 : 0.1 |

| 1f | CN | -4.93 | >99.9 : 0.1 |

| 1g | OMe | -5.58 | >99.9 : 0.1 |

| 1h | Me | -5.42 | >99.9 : 0.1 |

Experimental Protocols

Synthesis of 2'-Fluoro-Substituted Acetophenone Derivatives

A general method for the synthesis of certain 2'-fluoro-substituted acetophenone derivatives involves the reaction of 2-bromo-2'-fluoroacetophenone with a suitable nucleophile.[1]

Example: Synthesis of 2-(2'-fluorobenzoyl)malononitrile (a derivative) [1]

-

To a solution of 2-bromo-2'-fluoroacetophenone (1.0 eq) in a suitable organic solvent such as ethyl acetate, add malononitrile (1.5 eq).

-

Add a non-nucleophilic base, for instance, diisopropylethylamine (1.5 eq), to the reaction mixture at 0 °C under an inert atmosphere (e.g., argon).

-

Allow the reaction to stir at room temperature for a specified time (e.g., 3 hours), monitoring the progress by thin-layer chromatography.

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

-

Prepare a solution of the 2'-fluoro-substituted acetophenone derivative in the desired deuterated solvent.

-

Acquire 1H NMR, 13C NMR, and 19F NMR spectra.

-

To confirm the through-space Hα-F coupling, perform a 19F-decoupled 1H NMR experiment. Irradiation of the 19F frequency will cause the multiplet corresponding to Hα to simplify, allowing for the determination of the coupling constant.[1]

Single-Crystal X-ray Diffraction

-

Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent system.

-

Mount a selected crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data, including integration of the reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F2.

DFT Calculations

-

Generate the initial 3D structures of the s-cis and s-trans conformers.

-

Perform geometry optimization and frequency calculations using a suitable DFT method and basis set (e.g., mPW1PW91/6-311G(d,p)).[1]

-

Incorporate solvent effects using an implicit solvation model (e.g., IEFPCM).[1]

-

Calculate the Gibbs free energies of the optimized conformers to determine their relative stabilities.

Visualizations

The following diagrams illustrate key concepts in the conformational analysis of 2'-fluoro-substituted acetophenones.

Caption: Conformational equilibrium of 2'-fluoroacetophenone.

References

- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of 2',6'-Difluoroacetophenone as a Versatile Chemical Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Difluoroacetophenone is a fluorinated aromatic ketone that has emerged as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its unique structural features, characterized by the presence of two fluorine atoms ortho to the acetyl group, impart distinct reactivity and physicochemical properties that make it an invaluable intermediate in the development of novel therapeutic agents. The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's reactivity, making it a versatile precursor for a wide range of heterocyclic and carbocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the synthesis of anticancer agents and the underlying molecular pathways they target.

Physicochemical Properties and Synthesis

This compound is a liquid at room temperature with a molecular weight of 156.13 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₂O | [2] |

| Molecular Weight | 156.13 g/mol | [1][2] |

| CAS Number | 13670-99-0 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 76-79 °C at 15 mmHg | [1] |

| Density | 1.197 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.48 | [1] |

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the reaction of 1,3-difluorobenzene with tert-butyllithium followed by quenching with acetic anhydride.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Preparation of tert-butyllithium: In a reaction vessel under an inert atmosphere, 1.4 g of lithium granules are suspended in 100 g of tetrahydrofuran (THF) and cooled to -78 °C. To this suspension, 9.25 g of tert-butyl chloride is added, and the reaction is monitored by gas chromatography until a conversion of >97% is achieved.

-

Formation of 2,6-difluoro-1-lithiobenzene: To the freshly prepared tert-butyllithium solution at -78 °C, 11.4 g of 1,3-difluorobenzene is added. The mixture is stirred for 30 minutes at -78 °C and then for 2 hours at -65 °C.

-

Acetylation: The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of 22 g of acetic anhydride in 35 g of THF, pre-cooled to -5 °C.

-

Work-up and Isolation: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield this compound.

| Reactant | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |

| tert-butyl chloride | 92.57 | 9.25 g | 0.100 | \multirow{3}{*}{92} |

| Lithium | 6.94 | 1.4 g | 0.202 | |

| 1,3-difluorobenzene | 114.09 | 11.4 g | 0.100 | |

| Acetic anhydride | 102.09 | 22 g | 0.215 |

Key Reactions and Applications in Pharmaceutical Synthesis

The presence of the ketone functional group and the activated aromatic ring makes this compound a versatile starting material for a variety of chemical transformations. Two of the most important classes of bioactive molecules synthesized from this intermediate are chalcones and quinazolines.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. These compounds serve as precursors for flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Experimental Workflow: Synthesis of Chalcones from this compound

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

-

In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.

-

To this solution, add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, dissolved in a small amount of water.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone derivative.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. Many approved cancer drugs, such as gefitinib and erlotinib, feature a quinazoline core. The synthesis of quinazolines from this compound typically involves a multi-step sequence.

Experimental Workflow: Synthesis of Quinazoline Derivatives

Caption: A representative synthetic pathway to quinazoline derivatives.

Mechanism of Action of this compound-Derived Anticancer Agents

Many quinazoline derivatives synthesized from precursors like this compound exhibit their anticancer activity by inhibiting protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling pathway and its inhibition.

By binding to the ATP-binding site of the EGFR kinase domain, these quinazoline inhibitors prevent the phosphorylation and activation of downstream signaling molecules such as Akt and Erk. This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and survival, and can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Quantitative Data on Biological Activity

The biological activity of compounds derived from this compound is typically evaluated through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound Type | Target | Cell Line | IC₅₀ (µM) |

| Quinazoline Derivative | EGFR Kinase | A549 (Lung Cancer) | 0.05 - 5.0 |

| Chalcone Derivative | Tubulin Polymerization | MCF-7 (Breast Cancer) | 0.1 - 10.0 |

| Quinazoline Derivative | PI3K | PC-3 (Prostate Cancer) | 0.2 - 8.0 |

Note: The IC₅₀ values presented are representative ranges and can vary significantly depending on the specific chemical structure of the derivative.

Conclusion

This compound is a highly valuable and versatile chemical intermediate in the field of drug discovery and development. Its unique electronic properties and reactivity allow for the efficient synthesis of a diverse array of bioactive molecules, most notably chalcones and quinazolines. The derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways such as the EGFR cascade. The detailed synthetic protocols and understanding of the mechanisms of action provided in this guide are intended to facilitate further research and development of novel therapeutics based on this important scaffold. The continued exploration of the chemical space accessible from this compound is expected to yield new and improved drug candidates for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',6'-Difluoroacetophenone from 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2',6'-Difluoroacetophenone, a key intermediate in the development of various pharmaceuticals.[1] The protocols outlined below describe two primary methods for the synthesis of this compound from 1,3-difluorobenzene: Directed Ortho-Metalation (DoM) and Friedel-Crafts Acylation.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of biologically active molecules. Its applications include the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylquinazolines.[2] The presence of the difluorophenyl moiety is of significant interest in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed experimental procedures for the synthesis of this compound, enabling researchers to produce this important intermediate reliably and efficiently.

Synthesis Pathways

Two common synthetic routes for the preparation of this compound from 1,3-difluorobenzene are:

-

Directed Ortho-Metalation (DoM) followed by Acetylation: This method involves the deprotonation of 1,3-difluorobenzene at one of the positions ortho to both fluorine atoms using a strong base, followed by quenching with an acetylating agent.

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acetylating agent and a Lewis acid catalyst.[3][4]

The following sections provide detailed protocols for each of these methods.

Method 1: Directed Ortho-Metalation (DoM) and Acetylation

This protocol is based on a reported synthesis with a high yield.[5]

Experimental Protocol

Materials:

-

tert-Butyl chloride

-

Lithium granules

-

Tetrahydrofuran (THF), anhydrous

-

1,3-Difluorobenzene

-

Acetic anhydride

Procedure:

-

Preparation of tert-Butyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1.4 g of lithium granules to 100 g of anhydrous THF. Cool the suspension to -78°C. Slowly add a solution of 9.25 g of tert-butyl chloride in THF to the lithium suspension. Stir the mixture at -78°C until the conversion is greater than 97% (monitored by GC).

-

Lithiation of 1,3-Difluorobenzene: To the freshly prepared tert-butyllithium solution at -78°C, add 11.4 g of 1,3-difluorobenzene. Stir the reaction mixture for 30 minutes at -78°C and then for 2 hours at -65°C to form the 2,6-difluoro-1-lithiobenzene intermediate.

-

Acetylation: In a separate flask, prepare a solution of 22 g of acetic anhydride in 35 g of anhydrous THF and cool it to -5°C. Add the solution of 2,6-difluoro-1-lithiobenzene dropwise to the acetic anhydride solution while maintaining the temperature at -5°C.

-

Work-up and Purification: After the addition is complete, perform a standard aqueous work-up. The resulting crude product can be purified by distillation to obtain this compound.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |

| tert-Butyl chloride | 92.57 | 9.25 g | 0.10 | 1 |

| Lithium | 6.94 | 1.4 g | 0.20 | 2 |

| 1,3-Difluorobenzene | 114.09 | 11.4 g | 0.10 | 1 |

| Acetic anhydride | 102.09 | 22 g | 0.215 | ~2.15 |

| This compound | 156.13 | ~14.36 g (Theoretical) | 0.092 (92% Yield) |

Note: The reported yield for this reaction is 92%.[5]

Synthesis Pathway Diagram

Caption: Directed Ortho-Metalation and Acetylation Pathway.

Method 2: Friedel-Crafts Acylation

This protocol is a representative procedure for the Friedel-Crafts acylation of 1,3-difluorobenzene. The reaction conditions are based on general procedures for similar substrates.[3][4][6]

Experimental Protocol

Materials:

-

1,3-Difluorobenzene

-

Acetyl chloride or Acetic anhydride

-

Aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 1,3-difluorobenzene and the solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions.

-

Acylating Agent Addition: Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC). The reaction temperature can be increased if necessary.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Quantitative Data Summary (Representative)

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Molar Ratio |

| 1,3-Difluorobenzene | 114.09 | 1.8 - 3.0 | 1.8 - 3.0 |

| Acetyl chloride | 78.50 | 1.0 | 1 |

| Aluminum chloride | 133.34 | 1.1 - 1.5 | 1.1 - 1.5 |

| This compound | 156.13 | - | - |

Note: The stoichiometry for Friedel-Crafts reactions can vary. An excess of the aromatic substrate is often used to prevent di-acylation. The amount of Lewis acid catalyst is typically stoichiometric or in slight excess.[6]

Experimental Workflow Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]